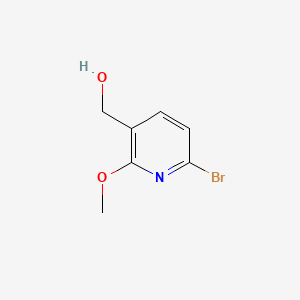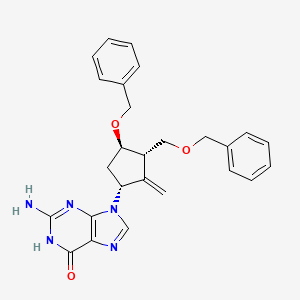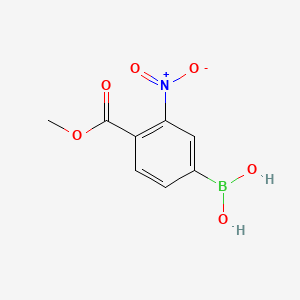
(6-Bromo-2-methoxypyridin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(6-Bromo-2-methoxypyridin-3-yl)methanol” is a chemical compound with the CAS Number: 1802489-60-6 . It has a molecular weight of 218.05 . It is an active pharmaceutical ingredient and a pharmaceutical adjuvant .
Molecular Structure Analysis
The IUPAC name for this compound is (6-bromo-2-methoxypyridin-3-yl)methanol . The InChI code is 1S/C7H8BrNO2/c1-11-7-5(4-10)2-3-6(8)9-7/h2-3,10H,4H2,1H3 . The InChI key is MTHRVTUIZBUYCH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is solid at room temperature . It has a molecular weight of 218.05 g/mol . The exact mass is 216.97384 g/mol . The compound has a topological polar surface area of 42.4 Ų . It has one hydrogen bond donor count and three hydrogen bond acceptor counts . The compound has two rotatable bond counts .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
The synthesis and structural characterization of related compounds demonstrate the importance of specific substitutions on pyridine rings. For instance, the synthesis of N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine and its mono-hydrobromide monohydrate variant showcases different sites of protonation and distinct intermolecular hydrogen bonding patterns, underscoring the compound's utility in studying molecular conformations and bonding interactions (Böck et al., 2021).
Chemical Transformations and Reactions
Chemical transformations, such as the total synthesis of biologically active natural products, illustrate the role of methoxypyridinyl compounds in constructing complex molecular architectures. This is highlighted by the synthesis of 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol from related starting materials, showcasing the compound's potential in organic synthesis and drug discovery (Akbaba et al., 2010).
Catalysis and Material Science
In material science and catalysis, compounds with methoxypyridinyl groups are pivotal in developing novel catalysts. For example, the encapsulation of molybdenum(VI) complexes with thiazole-hydrazone ligand in zeolite Y serves as an efficient, reusable catalyst for the oxidation of primary alcohols and hydrocarbons, indicating the compound's importance in environmental chemistry and sustainable processes (Ghorbanloo & Alamooti, 2017).
Analytical and Spectroscopic Applications
Analytical and spectroscopic studies, such as the vibrational, electronic, and NMR spectral analysis of related compounds, provide detailed insights into their molecular structure and dynamics, facilitating the understanding of their chemical behavior and interaction with different substances. This is exemplified in the DFT calculations and spectroscopic analysis of 3-chloro-6-methoxypyridazine, which helps elucidate the structural and electronic properties of similar compounds (Chamundeeswari et al., 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
(6-bromo-2-methoxypyridin-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-11-7-5(4-10)2-3-6(8)9-7/h2-3,10H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHRVTUIZBUYCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)Br)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Bromo-2-methoxypyridin-3-yl)methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Hydrazinecarboxylic acid, 2-[(methylamino)thioxomethyl]-, 1,1-dimethylethyl](/img/no-structure.png)

![(4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate](/img/structure/B591692.png)
![(4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid](/img/structure/B591693.png)






![(4aR,7aS)-tert-Butyl tetrahydro-2H-[1,4]dioxino[2,3-c]pyrrole-6(3H)-carboxylate](/img/structure/B591709.png)
